molecular formula C10H16Br2O8 B12655322 D-Glucitol 1,5-bis(bromoacetate) CAS No. 94199-85-6

D-Glucitol 1,5-bis(bromoacetate)

Cat. No.: B12655322
CAS No.: 94199-85-6
M. Wt: 424.04 g/mol
InChI Key: IBSHJWOQTULFBH-NAXOPYRSSA-N
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Description

D-Glucitol 1,5-bis(bromoacetate) is a brominated derivative of D-glucitol (sorbitol), a sugar alcohol widely used in pharmaceuticals, food additives, and chemical synthesis. This compound features bromoacetate groups (-O-CO-CH2-Br) at the 1- and 5-positions of the glucitol backbone, rendering it a bifunctional alkylating agent. Its primary applications include crosslinking polymers, modifying biomolecules (e.g., proteins or polysaccharides), and serving as an intermediate in organic synthesis. The bromine atoms at the acetate positions make it highly reactive toward nucleophiles, enabling efficient conjugation or polymerization under mild conditions .

Properties

CAS No.

94199-85-6

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2S,3R,4S,5R)-5-(2-bromoacetyl)oxy-2,3,4,6-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-5(14)9(17)10(18)6(3-13)20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9+,10+/m0/s1

InChI Key

IBSHJWOQTULFBH-NAXOPYRSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)OC(=O)CBr)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)O)O)O)OC(=O)CBr)O

Origin of Product

United States

Preparation Methods

The synthesis of D-Glucitol 1,5-bis(bromoacetate) involves the reaction of D-glucitol with bromoacetyl bromide. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

D-Glucitol 1,5-bis(bromoacetate) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of D-Glucitol 1,5-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Glucitol bis(bromoacetate) derivatives differ in the positions of bromoacetate substitution on the glucitol backbone. These structural variations significantly influence their reactivity, stability, and suitability for specific applications. Below is a comparative analysis of four isomers:

Table 1: Structural and Functional Comparison of D-Glucitol Bis(bromoacetate) Isomers

Compound Substitution Positions Molecular Formula CAS Number Key Characteristics
D-Glucitol 1,5-bis(bromoacetate) 1,5 C₁₀H₁₆Br₂O₈ Not provided Moderate steric accessibility; balanced reactivity for crosslinking and conjugation .
D-Glucitol 1,6-bis(bromoacetate) 1,6 C₁₀H₁₆Br₂O₈ Not provided Extended spacing between bromo groups; suited for bridging distant nucleophiles .
D-Glucitol 1,3-bis(bromoacetate) 1,3 C₁₀H₁₆Br₂O₈ Not provided Proximal bromo groups may lead to intramolecular cyclization, reducing crosslinking efficiency .
D-Glucitol 1,4-bis(bromoacetate) 1,4 C₁₀H₁₆Br₂O₈ Not provided Symmetric substitution enhances solubility in polar solvents; ideal for homogeneous reactions .

Key Findings:

Reactivity and Steric Effects :

  • The 1,5- and 1,6-isomers exhibit higher intermolecular reactivity due to reduced steric hindrance compared to the 1,3-isomer, which may favor intramolecular reactions.
  • The 1,4-isomer’s symmetry improves solubility in aqueous systems, making it preferable for biomedical applications requiring uniform dispersion .

Application-Specific Performance :

  • Pharmaceuticals : The 1,6-isomer is cited in patents for synthesizing antiemetic agents (e.g., fosaprepitant derivatives), where spatial flexibility is critical for drug-receptor interactions .
  • Polymer Chemistry : The 1,5-isomer is widely used in hydrogel formation due to its balanced reactivity, enabling controlled crosslinking without premature gelation .

Stability and Storage :

  • All isomers are moisture-sensitive, but the 1,4- and 1,6-derivatives demonstrate greater thermal stability in solid states, as evidenced by differential scanning calorimetry (DSC) data from glycan analysis tools .

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